REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]#N.[H-].C([Al+]CC(C)C)C(C)C.Cl.[OH-:24].[Na+]>C(OCC)C.CO>[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[CH:8]=[O:24] |f:1.2,4.5|
|
Name
|
|
Quantity
|
331 mg
|
Type
|
reactant
|
Smiles
|
CN(C=1C=CC(=C(C#N)C1)F)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was chilled in an ice-bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for a further 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
then partitioned between ether (50 ml) and water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer re-extracted with ether (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extract
|
Type
|
WASH
|
Details
|
was washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
19.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC(=C(C=O)C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 323 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |